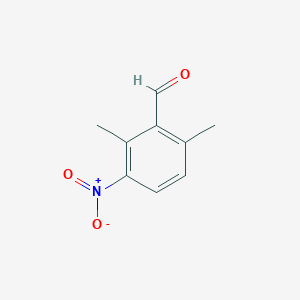

2,6-Dimethyl-3-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

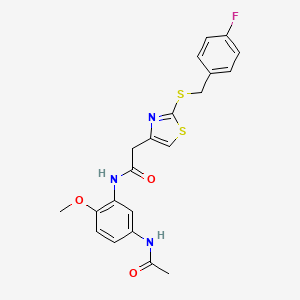

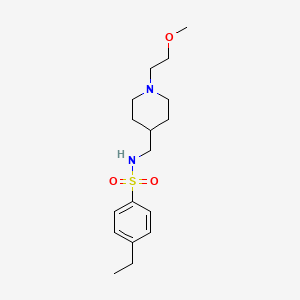

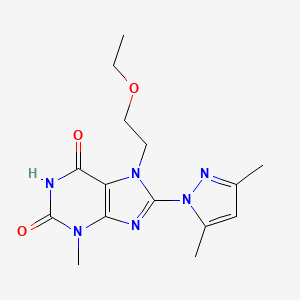

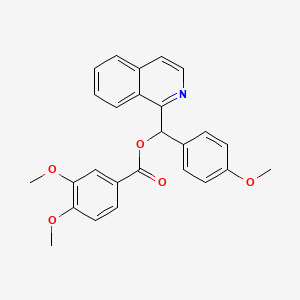

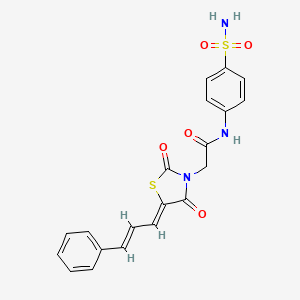

2,6-Dimethyl-3-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO3 . It is related to 3-Nitrobenzaldehyde, which is a precursor to the drug Tipranavir and is used in the synthesis of Dihydropyridine calcium channel blockers .

Synthesis Analysis

The synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde involves several steps. One method involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate in ammonia . Another method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate under the same conditions .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3-nitrobenzaldehyde can be represented by the InChI code 1S/C9H9NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-5H,1-2H3 . This code represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.Chemical Reactions Analysis

2,6-Dimethyl-3-nitrobenzaldehyde can participate in various chemical reactions. For example, it can undergo a Knoevenagel condensation with aldehydes to afford α,β-unsaturated compounds . It can also react with nitrite ions and undergo oxidation of primary amines .Scientific Research Applications

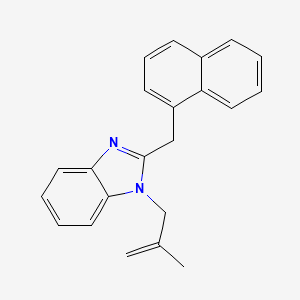

- Imidazole Synthesis : 2,6-Dimethyl-3-nitrobenzaldehyde serves as a precursor in the synthesis of imidazoles, which are essential heterocycles found in many biologically active compounds . Imidazoles play a crucial role in drug development, as they are present in antifungal agents, antiviral drugs, and other pharmaceuticals.

Organic Synthesis and Medicinal Chemistry

Mechanism of Action

Target of Action

Nitro compounds, such as this one, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that nitro compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar nitro compounds suggest that they can be absorbed and distributed in the body, metabolized (often through reduction), and eventually excreted .

Result of Action

Given its potential reactivity, it could cause various changes at the molecular and cellular level, depending on its specific targets and the nature of its interactions with these targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,6-dimethyl-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDATMQRVSHPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3-nitrobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)